5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine: is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine-3-ol in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Coupling Agent: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in DMF with various electrophiles at room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole
- 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
- 5-[(Azetidin-3-yloxy)methyl]-2-methylpyrimidine
Uniqueness
5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(4-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChI Key |
FLSUYQWWCLNYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)COC2CNC2 |
Origin of Product |
United States |
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